molecular formula C27H18F3N3OS B15028424 2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide

2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide

Cat. No.: B15028424
M. Wt: 489.5 g/mol
InChI Key: KVXJKLGUDBWQFE-UHFFFAOYSA-N
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Description

2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline and thiazole rings can intercalate with DNA, disrupting replication and transcription processes . The trifluoromethyl group enhances the compound’s binding affinity to proteins and enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug with a similar trifluoromethyl group.

    Sorafenib: A kinase inhibitor used in cancer treatment.

Uniqueness

2-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide is unique due to its combination of a quinoline core, thiazole ring, and trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C27H18F3N3OS

Molecular Weight

489.5 g/mol

IUPAC Name

2-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C27H18F3N3OS/c28-27(29,30)19-10-6-7-17(13-19)14-20-16-31-26(35-20)33-25(34)22-15-24(18-8-2-1-3-9-18)32-23-12-5-4-11-21(22)23/h1-13,15-16H,14H2,(H,31,33,34)

InChI Key

KVXJKLGUDBWQFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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